Octahydro-4,7-methano-1H-inden-5-yl butyrate
Description
Structure
3D Structure
Properties
CAS No. |
84962-70-9 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanyl butanoate |
InChI |
InChI=1S/C14H22O2/c1-2-4-14(15)16-13-8-9-7-12(13)11-6-3-5-10(9)11/h9-13H,2-8H2,1H3 |
InChI Key |
YMXRBJAUZVMBOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1CC2CC1C3C2CCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-4,7-methano-1H-inden-5-yl butyrate typically involves the esterification of octahydro-4,7-methano-1H-indene-5-ol with butyric acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-4,7-methano-1H-inden-5-yl butyrate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butyrate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
Fragrance Industry
Overview
Octahydro-4,7-methano-1H-inden-5-yl butyrate is primarily recognized for its use in perfumery. The compound enhances the fragrance profiles of various products, including perfumes, colognes, and personal care items.
Key Applications
- Perfume Composition : It is incorporated into fragrance formulations to enhance olfactory characteristics. Its ability to blend well with other fragrance materials makes it a valuable ingredient in creating complex scent profiles .
- Personal Care Products : The compound is used in soaps, shower gels, hair care products, and cosmetics to impart pleasant scents and improve the overall sensory experience of these products .
Malodor Counteractant
Functionality
Recent studies indicate that this compound can serve as a malodor counteractant. This application is particularly relevant in products designed to neutralize unpleasant odors.
Mechanism of Action
The compound works by masking or neutralizing malodorous compounds through its olfactory properties. This makes it suitable for use in:
- Cleaning Agents : It can be added to detergents and other cleaning products to enhance their scent while counteracting undesirable odors .
- Air Fresheners : Its incorporation into air fresheners helps maintain a pleasant environment by effectively reducing malodors .
Case Study 1: Fragrance Formulation
In a study focused on developing new fragrance formulations, this compound was used alongside traditional floral notes. The resulting composition demonstrated improved longevity and fidelity of the fragrance profile compared to formulations lacking this compound. The study highlighted its synergistic effects when combined with other fragrance modulators .
Case Study 2: Malodor Neutralization
A research project examined the effectiveness of this compound as a malodor counteractant in synthetic urine and feces samples. Gas chromatographic analyses showed that the compound successfully eluted at similar intervals as malodor components, indicating its potential for effective odor neutralization in hygiene products .
Mechanism of Action
The mechanism of action of Octahydro-4,7-methano-1H-inden-5-yl butyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The ester group in the compound plays a crucial role in its olfactory properties. Additionally, the compound may interact with various enzymes and proteins in biological systems, influencing its bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs: Esters
- Octahydro-4,7-methano-1H-inden-5-yl acetate (CAS: 64001-15-6): Molecular Formula: C₁₂H₁₈O₂ Molecular Weight: 194.27 g/mol LogP: 3.14 Applications: Primarily used in analytical separations (e.g., HPLC) due to its polarity and stability .
Functional Derivatives: Aldehydes and Ketones
- 1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one (Formula III) and 1-(6-methyl-octahydro-4,7-methano-inden-5-yl)-ethanone (Formula IV): Olfactory Profile: Floral, fruity, and woody notes with weak metallic undertones . Applications: Used in perfumery for subtle scent modulation .
- 2-(Octahydro-4,7-methano-inden-5-yl)-propionaldehyde (Formula V): Olfactory Profile: Strong grapefruit-like aroma with sulfury off-notes, limiting its use in high-end fragrances .
Reduced Derivatives: Alcohols
- 1-(Octahydro-4,7-methanoinden-5-yl)-propan-2-ol (Formula IX): Olfactory Profile: Very weak green, floral, and fruity notes with harsh undertones . Synthesis: Produced via hydrogenation of ketone precursors .
Data Tables
Table 1: Physicochemical Comparison of Key Compounds
Table 2: Olfactory Profiles of Derivatives
Biological Activity
Octahydro-4,7-methano-1H-inden-5-yl butyrate, also known by its CAS number 84962-70-9, is a compound that has garnered attention in various fields, particularly in fragrance chemistry and potential biological applications. This article explores its biological activity, chemical properties, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H24O2 |
| Molecular Weight | 236.350 g/mol |
| Density | 1.027 g/cm³ |
| Boiling Point | 300.1 °C at 760 mmHg |
| Flash Point | 130.2 °C |
| LogP | 3.402 |
These properties suggest that the compound may have a moderate volatility and solubility profile, which can influence its biological interactions.
Biological Activity
Research into the biological activities of this compound is limited but indicates potential applications in fragrance formulation and possibly in therapeutic contexts.
Fragrance Applications
The compound is primarily noted for its use as a fragrance fixative. According to patent literature, it enhances the longevity of scent profiles in various cosmetic products including perfumes and personal care items . The incorporation of this compound into fragrance formulations has been shown to provide floral and woody notes, contributing to the overall olfactory experience .
Toxicological Assessments
While specific studies on the toxicological effects of this compound are scarce, related compounds have undergone assessments that suggest caution in their use due to potential health risks associated with inhalation and skin exposure. A scoping review on inhalation toxicity highlighted concerns regarding non-nicotine e-cigarette constituents which may include similar compounds .
Case Studies
Case Study 1: Fragrance Fixative Efficacy
In a study evaluating various fragrance fixatives, this compound was tested alongside other compounds to determine its effectiveness in prolonging scent duration. The results indicated that it significantly reduced the evaporation rate of volatile fragrance components compared to control formulations .
Case Study 2: Comparative Toxicology
A comparative analysis of octahydro compounds revealed that while some derivatives exhibited low acute toxicity, others showed potential for skin sensitization and respiratory irritation. These findings suggest that further research is necessary to fully characterize the safety profile of this compound in consumer products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
